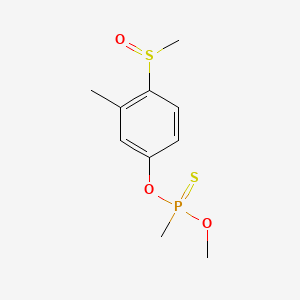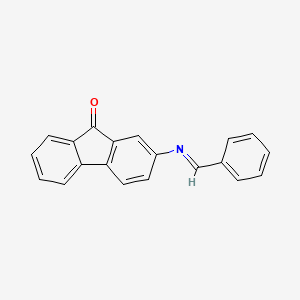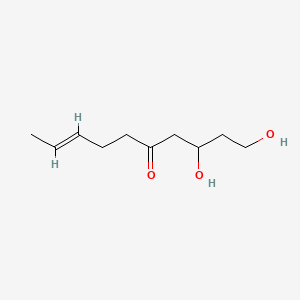
1,3-Dihydroxy-8-decen-5-one; Streptenol-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxy-8-decen-5-one: is an organic compound with the molecular formula C10H18O3 . It is a member of the fatty alcohols class and is characterized by the presence of two hydroxyl groups and a ketone group along a decene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxy-8-decen-5-one can be synthesized through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the production of 1,3-dihydroxy-8-decen-5-one may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and environmentally friendly conditions compared to traditional chemical synthesis. For example, certain strains of Streptomyces have been reported to produce this compound as a secondary metabolite .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dihydroxy-8-decen-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,3-dioxo-8-decen-5-one or 1,3-dicarboxy-8-decen-5-one.
Reduction: Formation of 1,3-dihydroxy-8-decen-5-ol.
Substitution: Formation of 1,3-dialkoxy-8-decen-5-one or 1,3-diacetoxy-8-decen-5-one.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its role as a signaling molecule in certain biological pathways.
Medicine:
- Investigated for its immunomodulatory properties. It has been shown to enhance the release of interleukin 1 (IL-1) in cell cultures, indicating potential applications in immunotherapy .
Industry:
Mecanismo De Acción
The mechanism of action of 1,3-dihydroxy-8-decen-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets:
- The compound has been shown to interact with immune cells, particularly macrophages and lymphocytes, to modulate their activity .
Pathways Involved:
- It enhances the release of interleukin 1 (IL-1) through the activation of specific signaling pathways in immune cells. This activity suggests its potential role in modulating immune responses and its application in immunotherapy .
Comparación Con Compuestos Similares
- 1,3-Dihydroxy-8-decen-5-ol
- 1,3-Dioxo-8-decen-5-one
- 1,3-Dicarboxy-8-decen-5-one
Comparison:
- 1,3-Dihydroxy-8-decen-5-ol: Similar structure but with an additional hydroxyl group, making it more hydrophilic.
- 1,3-Dioxo-8-decen-5-one: Contains two ketone groups instead of hydroxyl groups, leading to different reactivity and applications.
- 1,3-Dicarboxy-8-decen-5-one: Contains carboxylic acid groups, making it more acidic and suitable for different chemical reactions .
1,3-Dihydroxy-8-decen-5-one stands out due to its unique combination of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(E)-1,3-dihydroxydec-8-en-5-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-9(12)8-10(13)6-7-11/h2-3,10-11,13H,4-8H2,1H3/b3-2+ |
Clave InChI |
SHHVNLZCXWAKNG-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CCC(=O)CC(CCO)O |
SMILES canónico |
CC=CCCC(=O)CC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


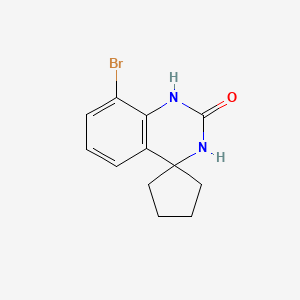
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
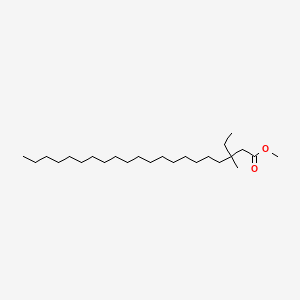
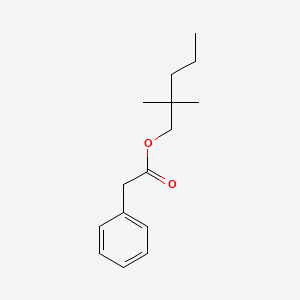
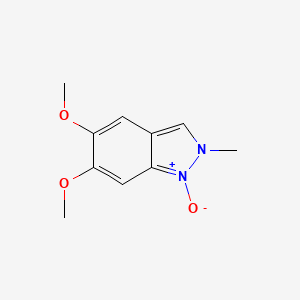
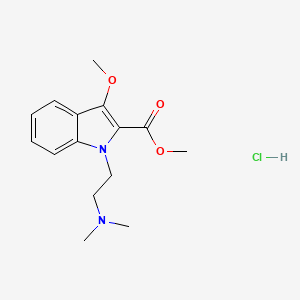

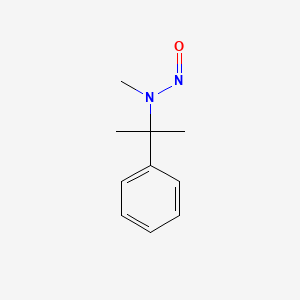
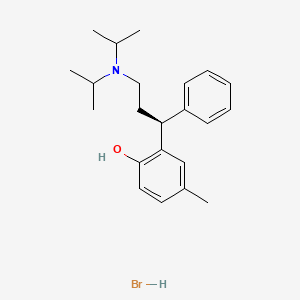
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

